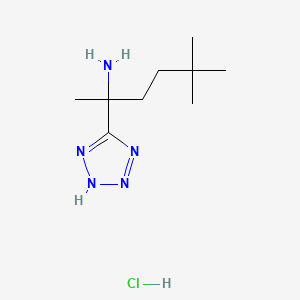
5,5-dimethyl-2-(2H-1,2,3,4-tetrazol-5-yl)hexan-2-aminehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-dimethyl-2-(2H-1,2,3,4-tetrazol-5-yl)hexan-2-aminehydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a tetrazole ring, which is known for its stability and versatility in chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-dimethyl-2-(2H-1,2,3,4-tetrazol-5-yl)hexan-2-aminehydrochloride typically involves multiple steps, starting with the preparation of the tetrazole ring One common method is the cyclization of nitriles with azides under acidic conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
5,5-dimethyl-2-(2H-1,2,3,4-tetrazol-5-yl)hexan-2-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The tetrazole ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Applications De Recherche Scientifique
5,5-dimethyl-2-(2H-1,2,3,4-tetrazol-5-yl)hexan-2-aminehydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mécanisme D'action
The mechanism of action of 5,5-dimethyl-2-(2H-1,2,3,4-tetrazol-5-yl)hexan-2-aminehydrochloride involves its interaction with specific molecular targets and pathways. The tetrazole ring can bind to metal ions, influencing enzymatic activities and biochemical pathways. Additionally, the compound’s amine group can form hydrogen bonds with biological molecules, affecting their function and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3,5-dimethyl-: Shares structural similarities with the tetrazole ring.
Omeprazole: Contains a similar nitrogen-rich ring structure.
Propriétés
Formule moléculaire |
C9H20ClN5 |
|---|---|
Poids moléculaire |
233.74 g/mol |
Nom IUPAC |
5,5-dimethyl-2-(2H-tetrazol-5-yl)hexan-2-amine;hydrochloride |
InChI |
InChI=1S/C9H19N5.ClH/c1-8(2,3)5-6-9(4,10)7-11-13-14-12-7;/h5-6,10H2,1-4H3,(H,11,12,13,14);1H |
Clé InChI |
GJFAPOJNNYVVJZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CCC(C)(C1=NNN=N1)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



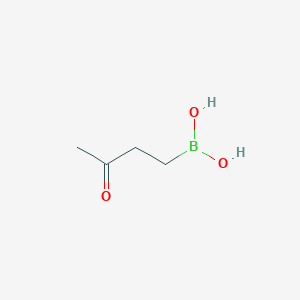
![5,5-Dimethyl-3-[(2,3,4,5,6-pentafluorophenoxy)methanesulfonyl]-4,5-dihydro-1,2-oxazole](/img/structure/B13577845.png)
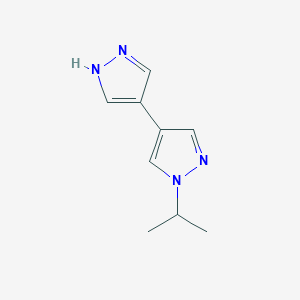
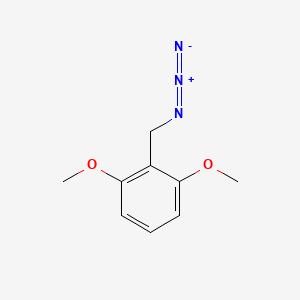
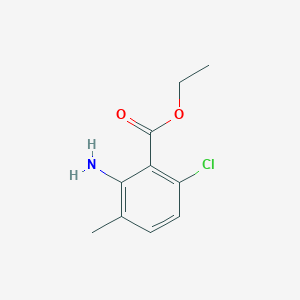
![tert-butyl N-[(1R)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-yl]carbamate](/img/structure/B13577862.png)

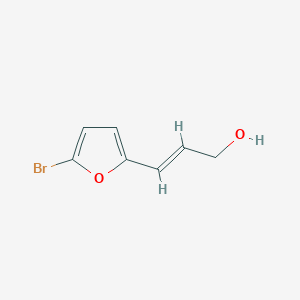
![(1R,2S,6R,7S)-4-azatricyclo[5.2.1.0,2,6]decane](/img/structure/B13577884.png)
![tert-butyl 2-[(1S)-1-hydroxyethyl]morpholine-4-carboxylate](/img/structure/B13577886.png)
![3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]propanamide](/img/structure/B13577892.png)
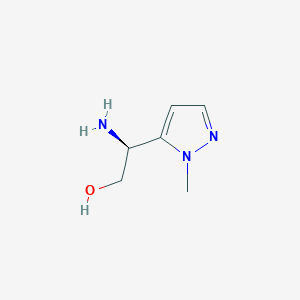
![Potassium trifluoro({[4-(methoxymethyl)oxan-4-yl]methyl})boranuide](/img/structure/B13577910.png)
